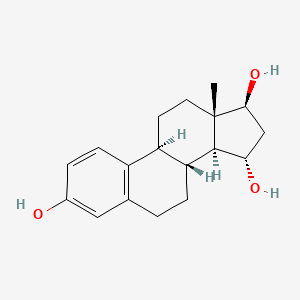

15alpha-Hydroxyestradiol

Description

Contextualizing 15alpha-Hydroxylation within Steroid Biochemistry

Hydroxylation is a fundamental process in steroid metabolism, catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP) monooxygenases. nih.govoup.com These enzymes introduce hydroxyl groups at various positions on the steroid nucleus, thereby increasing their water solubility and facilitating their elimination from the body. Beyond this role in detoxification, hydroxylation can also generate metabolites with unique biological activities, sometimes differing significantly from the parent hormone.

15alpha-hydroxylation is a specific type of hydroxylation reaction that introduces a hydroxyl group at the 15-alpha position of the steroid's D-ring. This particular modification is a notable pathway in the metabolism of both androgens and estrogens. cdnsciencepub.comcdnsciencepub.com While hydroxylation at other positions, such as C-2, C-4, and C-16, are more common routes of estrogen metabolism in the liver, 15alpha-hydroxylation represents a significant pathway in specific physiological contexts, most notably during pregnancy. nih.govwikipedia.orgresearchgate.net The enzymes responsible for this reaction are highly specific, and their expression can be tissue-dependent and influenced by various factors. oup.comnih.gov For instance, studies in mice have identified the Cyp2a4 gene as encoding a steroid 15alpha-hydroxylase, with its expression in the liver showing a circadian rhythm. nih.gov

Significance of Hydroxylated Estrogens in Broader Biological Systems

Hydroxylated estrogens are not merely inactive byproducts destined for excretion; they constitute a class of bioactive molecules with a wide spectrum of effects. Their biological significance stems from their altered affinity for estrogen receptors (ERs), their potential for further metabolic conversion, and their unique physiological roles.

For example, 16α-hydroxyestradiol, more commonly known as estriol (B74026) (E3), is a major estrogen of pregnancy with weak estrogenic activity. wikipedia.orgresearchgate.net In contrast, catechol estrogens, such as 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol, are formed through hydroxylation at the C-2 and C-4 positions, respectively, and have been implicated in a range of physiological and pathophysiological processes. wikipedia.orgresearchgate.net

15alpha-Hydroxyestradiol (15α-OH-E2) is an endogenous estrogen that emerges as a significant metabolite, particularly during pregnancy. wikipedia.org Its presence and concentration can serve as an indicator of fetal well-being. wikipedia.org The functions of many hydroxylated estrogen metabolites, including 15α-OH-E2, are still under investigation, but their formation underscores the complexity of estrogen signaling and metabolism, where subtle structural modifications can lead to profound changes in biological function. wikipedia.org

Biosynthesis and Metabolism of this compound

The formation of this compound is a multi-step process involving specific enzymatic reactions that occur primarily in the fetal-placental unit during pregnancy.

Precursors and Synthetic Pathways

This compound is a derivative of estradiol (B170435) (E2), the most potent endogenous estrogen. ebi.ac.uk Its biosynthesis can occur through two principal pathways:

Direct Hydroxylation of Estradiol: The most direct route involves the 15alpha-hydroxylation of estradiol itself. This reaction is catalyzed by specific cytochrome P450 enzymes. ebi.ac.uk

Aromatization of 15alpha-Hydroxylated Androgens: An alternative pathway involves the aromatization of C19 androgen precursors that have already been hydroxylated at the 15alpha-position. cdnsciencepub.com For example, 15alpha-hydroxyandrostenedione can be converted to 15alpha-hydroxyestrone (B1261160), which is then reduced to this compound. cdnsciencepub.com Studies have shown that the human placenta can aromatize 15alpha-hydroxyandrostenedione to form both 15alpha-hydroxyestrone and this compound. cdnsciencepub.com

During pregnancy, the fetal liver plays a crucial role in the 15alpha-hydroxylation of steroids. researchgate.net These 15alpha-hydroxylated precursors are then transported to the placenta for aromatization into estrogens, including this compound. cdnsciencepub.com

Key Enzymes and Their Roles

The hydroxylation of estrogens is predominantly carried out by cytochrome P450 (CYP) enzymes. nih.govoup.com Several CYP isoforms have been identified as being involved in estrogen metabolism, with varying degrees of activity and regioselectivity.

CYP1A1: This enzyme has been shown to have a high activity for the 2-hydroxylation of 17beta-estradiol, but it also catalyzes 15alpha-hydroxylation. ebi.ac.ukoup.com In fact, for estradiol, 15alpha-hydroxylation is a notable reaction catalyzed by CYP1A1, following 2-hydroxylation in terms of activity. oup.com Interestingly, the 15alpha-hydroxylation of estradiol by placental microsomes is markedly stimulated in cigarette smokers, suggesting an induction of the responsible enzyme, likely CYP1A1. ebi.ac.uk

CYP3A7: This is a major CYP isoform expressed in the human fetal liver and has a distinct catalytic activity for the 16alpha-hydroxylation of estrone (B1671321). ebi.ac.uk It is also implicated in the 15alpha-hydroxylation that is characteristic of fetal steroid metabolism.

Other CYPs: While CYP1A1 appears to be a key player, other CYP enzymes from the CYP2 and CYP3 families are also involved in the broader oxidative metabolism of estrogens, though their specific contribution to 15alpha-hydroxylation is less defined. oup.com

The following table summarizes the key enzymes involved in the formation of this compound and their primary roles.

| Enzyme Family | Specific Isoform | Primary Role in 15α-OH-E2 Biosynthesis |

| Cytochrome P450 | CYP1A1 | Catalyzes the 15α-hydroxylation of estradiol. ebi.ac.ukoup.com |

| Cytochrome P450 | CYP3A7 | Implicated in fetal steroid hydroxylation, including at the 15α position. |

Subsequent Metabolic Conversions

This compound is not an end-stage metabolite. It serves as a crucial precursor for the biosynthesis of another pregnancy-specific estrogen, estetrol (B1671307) (E4). ebi.ac.ukirjmets.com Estetrol is characterized by the presence of four hydroxyl groups and is synthesized in the fetal liver. irjmets.com The pathway involves the 16alpha-hydroxylation of this compound. cdnsciencepub.com Studies have demonstrated that this compound is a direct precursor to estetrol. ebi.ac.uk

Furthermore, like other estrogens, this compound can undergo conjugation reactions, such as the formation of sulfo-N-acetyl-glucosaminides, to facilitate its excretion. vulcanchem.com

Structure

3D Structure

Properties

CAS No. |

570-30-9 |

|---|---|

Molecular Formula |

C18H24O3 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,15S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,17-triol |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)17(18)15(20)9-16(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-,18-/m1/s1 |

InChI Key |

QVQMPLATUBCZMQ-GVLSGGHMSA-N |

SMILES |

CC12CCC3C(C1C(CC2O)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](C[C@@H]2O)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1C(CC2O)O)CCC4=C3C=CC(=C4)O |

Synonyms |

15 alpha-hydroxyestradiol 15 alpha-hydroxyestradiol, (17alpha)-isome |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 15alpha Hydroxyestradiol

Precursors and Substrate Specificity in 15alpha-Hydroxylation

The biosynthesis of 15alpha-Hydroxyestradiol can proceed through several pathways involving different precursor molecules. The availability and conversion of these substrates are key determinants in the production of this hydroxylated estrogen.

Estradiol (B170435) as a Primary Endogenous Precursor

Estradiol (E2), a principal and biologically potent estrogen, serves as a direct precursor for the formation of this compound. rupahealth.compfizermedicalinformation.com This conversion is achieved through a hydroxylation reaction at the 15-alpha position of the steroid molecule. While estradiol is a known precursor, studies have indicated that the yield of 15alpha-hydroxylated estrogens from estradiol injected into the maternal circulation is relatively low, suggesting that the primary site of the necessary 15alpha-hydroxylase enzyme activity is predominantly fetal. ebi.ac.uk

C19 15alpha-Hydroxylated Androgen Precursors

In addition to the direct hydroxylation of estradiol, this compound can also be synthesized from C19 androgen precursors that have already undergone 15alpha-hydroxylation. This pathway highlights the intricate interplay between androgen and estrogen metabolism, particularly during pregnancy.

Research has demonstrated that 15alpha-hydroxyandrostenedione is a significant precursor for this compound. cdnsciencepub.comoup.com Studies involving the administration of labeled C19 steroids to pregnant subjects have shown that 15alpha-hydroxyandrostenedione is converted to both 15alpha-hydroxyestriol and this compound. ebi.ac.ukoup.com In fact, evidence suggests that 15alpha-hydroxyandrostenedione is a more efficient precursor for urinary 15alpha-hydroxylated estrogens compared to 15alpha-hydroxydehydroisoandrosterone. ebi.ac.uk Human placental tissue has been shown to effectively aromatize 15alpha-hydroxyandrostenedione to this compound, indicating that this conversion may be a vital pathway for the production of 15alpha-hydroxy estrogens in late pregnancy. oup.com

| Product | Minimum Percentage Conversion (Experiment 1) | Minimum Percentage Conversion (Experiment 2) |

|---|---|---|

| 15alpha-hydroxy estradiol | 29.50% | 39.10% |

| 15alpha-hydroxy testosterone (B1683101) | 0.18% | 0.31% |

| Unaltered 15alpha-hydroxyandrostenedione | 0.22% | 0.16% |

Another C19 androgen precursor implicated in the formation of this compound is 15alpha-hydroxydehydroisoandrosterone. ebi.ac.uk While it is converted to this compound, studies suggest this pathway is of minor importance compared to the conversion of 15alpha-hydroxyandrostenedione. ebi.ac.uk The metabolism of these two precursors shows a marked difference depending on the route of administration. ebi.ac.uk When administered to a fetus in utero, dehydroisoandrosterone sulfate (B86663) is converted in large amounts to estriol (B74026) and in smaller quantities to this compound. cdnsciencepub.com

15alpha-Hydroxyandrostenedione Conversion

Enzymes Catalyzing 15alpha-Hydroxylation

The critical step of introducing a hydroxyl group at the 15-alpha position is catalyzed by a specific family of enzymes.

Cytochrome P450 Isoforms Involved in Hydroxylation

The hydroxylation of estrogens is primarily carried out by cytochrome P450 (CYP) enzymes, which are a large family of proteins responsible for the metabolism of a wide variety of compounds. nih.govwikipedia.org Several CYP isoforms have been identified to be involved in the oxidative metabolism of estradiol and estrone (B1671321), with varying degrees of activity and regioselectivity. nih.govoup.com

Specific CYP Isoforms (e.g., CYP1A1, CYP1B1, CYP2C13)

Systematic characterization of numerous human cytochrome P450 isoforms has revealed that only a select few possess the catalytic capability to hydroxylate estradiol at the 15α-position. pharmgkb.orgoup.comnih.gov

CYP1A1 : This isoform exhibits notable activity in the metabolism of estradiol, catalyzing hydroxylation at multiple positions. uniprot.org Following its high activity for 2-hydroxylation, CYP1A1 also facilitates the formation of 15α-OH-E2, along with other metabolites such as 6α-hydroxyestradiol and 4-hydroxyestradiol. pharmgkb.orgoup.comnih.gov The catalytic activity of CYP1A1 is not limited to estradiol, as it also metabolizes estrone to 15α-hydroxyestrone. ebi.ac.uk While CYP1A1 is expressed at low levels in the liver, it is found in extrahepatic tissues like the placenta and endometrium. nih.gov

CYP1B1 : In contrast to CYP1A1, human CYP1B1 primarily catalyzes the formation of catechol estrogens, with a strong preference for producing 4-hydroxyestrogens. pharmgkb.orgoup.comnih.govwikipedia.org Studies comparing human and rat CYP1B1 show differences in product ratios, but neither is significantly directed towards 15α-hydroxylation. nih.gov The high degree of regioselectivity of CYP1B1 for the 4-position means it is not considered a primary contributor to 15α-OH-E2 biosynthesis. nih.govnih.gov

CYP2C13 : Research in animal models has identified other CYP isoforms involved in this specific metabolic pathway. In male rats, 15α-hydroxylation of estradiol is a significant metabolic route that has been attributed to the male-specific isoform, CYP2C13. oup.com

Other CYP isoforms, such as CYP3A4, are major contributors to estradiol metabolism, particularly 2-hydroxylation and 16α-hydroxylation, but show only minimal, if any, activity towards the 15α-position. pharmgkb.orgtandfonline.com

| CYP Isoform | Primary Hydroxylation Products | 15α-Hydroxylation Activity | Primary Tissue Expression |

|---|---|---|---|

| CYP1A1 | 2-Hydroxyestradiol (B1664083), 4-Hydroxyestradiol | Yes, secondary to 2-hydroxylation pharmgkb.orgoup.com | Extrahepatic (Placenta, Lung) nih.gov |

| CYP1B1 | 4-Hydroxyestradiol (predominantly) nih.gov | Not significant pharmgkb.orgnih.gov | Extrahepatic (Breast, Uterus, Ovary) wikipedia.org |

| CYP3A4 | 2-Hydroxyestradiol, 16α-Hydroxyestradiol tandfonline.com | Weak/Minimal oup.com | Liver, Intestine tandfonline.com |

Regioselectivity and Stereoselectivity of Hydroxylation

The terms regioselectivity and stereoselectivity are critical to understanding the enzymatic formation of 15α-OH-E2. Regioselectivity refers to the enzyme's preference for hydroxylating a specific carbon atom on the steroid ring system, while stereoselectivity describes the specific spatial orientation (alpha or beta) of the newly added hydroxyl group.

Different CYP isoforms exhibit distinct regioselectivity when metabolizing estrogens. For instance, CYP1A1 is somewhat promiscuous, producing a range of hydroxylated metabolites, including those at the C2, C4, C6α, C7α, and C15α positions. pharmgkb.orgoup.com In contrast, CYP1B1 is highly regioselective for the C4 position, and CYP1A2 is highly selective for the C2 position. pharmgkb.orgnih.gov This selectivity is determined by the specific architecture of the enzyme's active site, which dictates how the estradiol molecule binds and which C-H bond is presented to the reactive heme-oxygen species for oxidation. nih.gov

The formation of 15α-OH-E2 specifically involves the introduction of the hydroxyl group at the C15 position with an alpha configuration. This stereospecific outcome is also governed by the precise fit and orientation of the substrate within the enzyme's active site, which favors hydrogen atom abstraction from the alpha-face of the steroid. nih.gov

Other Hydroxylases and Related Enzymes

While CYP enzymes are the primary catalysts for 15α-hydroxylation in humans and mammals, other biological systems, particularly microorganisms, also possess this capability. Certain fungi have been shown to effectively catalyze the 15α-hydroxylation of estrogens. For example, the fungus Fusarium moniliforme can transform both estrone and estradiol into their respective 15α-hydroxy derivatives. vulcanchem.com This highlights that the enzymatic machinery for this specific steroid modification is not exclusive to animal kingdoms.

Tissue-Specific and Organismal Distribution of 15α-Hydroxylation Activity

The enzymatic activity leading to the synthesis of 15α-OH-E2 is not uniformly distributed throughout the body but is instead concentrated in specific tissues, primarily those associated with fetal development and steroidogenesis.

Hepatic Metabolism

In adult humans, the liver is the main site of estrogen metabolism, where hydroxylation to catechols (2- and 4-hydroxyestrogens) and 16α-hydroxylation are the dominant pathways. wikipedia.orgoup.com However, studies using adult human liver microsomes have shown little to no detectable formation of 15α-hydroxylated metabolites. oup.com

In stark contrast, the human fetal liver possesses substantial 15α-hydroxylase activity. oup.comresearchgate.net This enzyme is specific to the fetal liver and is not expressed after birth, which is why 15α-OH-E2 and its downstream product, estetrol (B1671307), are considered fetal-specific estrogens. oup.com This activity is a critical step in the biosynthesis of estetrol during pregnancy. dntb.gov.ua A significant metabolic pathway for 15α-hydroxylation has also been observed in the livers of male rats. oup.com

Placental Metabolism

The human placenta is another key site for the synthesis of 15α-hydroxylated estrogens during pregnancy. nih.gov The placenta can produce 15α-hydroxyestradiol through the aromatization of the precursor 15α-hydroxyandrostenedione. doi.orgoup.com Research has shown that metabolic formation of 15α-hydroxyestradiol occurs in incubations of estradiol with placental microsomes. nih.govebi.ac.uk

Interestingly, this metabolic pathway in the placenta can be influenced by external factors. Studies have demonstrated that 15α-hydroxylation of estradiol is markedly stimulated in the placentas of cigarette smokers. nih.govebi.ac.ukresearchgate.net The rate of 15α-hydroxylation was found to be highly correlated with benzo[a]pyrene (B130552) hydroxylation, a reaction known to be catalyzed by CYP1A1, an inducible enzyme. nih.gov

Adrenal Gland Activity

Evidence suggests that the adrenal glands also possess the capacity for 15α-hydroxylation of steroids. Studies have identified 15α-hydroxylase activity in the human adrenal gland. oup.com Furthermore, research involving the perfusion of bovine adrenal glands with estradiol resulted in the isolation of 15α-hydroxyestradiol. capes.gov.br Incubation of estrone with ox adrenal glands has also been shown to produce 15α-hydroxyestrone, indicating that the enzymatic capability for this reaction exists within adrenal tissue. ebi.ac.ukvulcanchem.com

| Tissue/Organism | Activity Level | Key Findings |

|---|---|---|

| Human Adult Liver | Little to None oup.com | Major pathways are 2-, 4-, and 16α-hydroxylation. |

| Human Fetal Liver | Substantial oup.comresearchgate.net | A key site for estetrol biosynthesis; enzyme is fetal-specific. oup.com |

| Human Placenta | Present nih.gov | Can be stimulated by external factors like cigarette smoke; uses precursors like 15α-hydroxyandrostenedione. nih.govdoi.org |

| Adrenal Gland (Bovine, Ox, Human) | Present oup.comvulcanchem.comcapes.gov.br | Demonstrated in multiple species through perfusion and incubation studies. |

| Fungi (e.g., Fusarium moniliforme) | Present vulcanchem.com | Able to transform estrone and estradiol to 15α-hydroxy derivatives. |

Fetal Liver Metabolism

The human fetal liver is a primary site for the 15α-hydroxylation of estrogens. bioscientifica.com During late pregnancy, the fetal-placental unit is a significant producer of 15α-hydroxylated estrogens, with large amounts of estetrol (15α,16α-dihydroxyestradiol) originating from the fetal liver. bioscientifica.com Studies have shown that the human fetal liver possesses the enzymatic machinery for both 15α- and 16α-hydroxylation of potential estrogen precursors. core.ac.uk The phenolic pathway, where estradiol sulfate is hydroxylated, appears to be a more probable route for estetrol biosynthesis than the neutral pathway. core.ac.ukdntb.gov.ua Specifically, research suggests that estetrol is primarily derived from estradiol sulfate and dehydroepiandrosterone (B1670201) sulfate (DHEA-S). core.ac.uk In utero studies have confirmed that neutral precursors administered to the fetus can be converted to 15α-hydroxyestradiol. nih.gov This metabolic capability in the fetal liver is thought to be a protective mechanism, converting potent estrogens into less active metabolites, thereby shielding the developing fetus from high estrogen concentrations. bioscientifica.com

Gonadal Tissue Activity (e.g., Sea Lamprey)

Evidence for 15α-hydroxylase activity is not limited to mammals. In the sea lamprey (Petromyzon marinus), a basal vertebrate, gonadal tissues exhibit the ability to synthesize 15α-hydroxylated steroids. grantome.comresearchgate.net In vitro incubations of gonads from various life stages with radiolabeled steroid precursors like pregnenolone, progesterone, and androstenedione (B190577) have demonstrated the production of 15α-hydroxylated metabolites. researchgate.net Among the products identified were compounds that co-eluted with authentic this compound. researchgate.netnih.gov This suggests that 15α-hydroxylation is an important steroidogenic pathway in the sea lamprey, where 15α-hydroxylated steroids, such as 15α-hydroxyprogesterone, appear to be key biological hormones, a contrast to the primary steroids found in most vertebrates. nih.govwikipedia.org

Microbial Contributions to Hydroxylation

Certain microorganisms, particularly fungi, are capable of carrying out the 15α-hydroxylation of estrogens. bioscientifica.comnih.gov Fungi from the genera Glomerella and Aspergillus can convert estrone and estradiol into their 7α- and 15α-hydroxy derivatives. nih.govoup.com This microbial transformation highlights a diverse enzymatic capability in the natural world for modifying the steroid nucleus. The ability of these microorganisms to perform such specific hydroxylations has been a subject of interest for potential biotechnological applications. nih.gov

Blastocyst Metabolism (e.g., Pig Blastocysts)

The pig blastocyst, during the critical period of pregnancy recognition and prior to implantation, demonstrates significant 15α-hydroxylase activity. cdnsciencepub.com This aliphatic hydroxylation of estradiol to this compound is even more predominant than the aromatic hydroxylation that forms catechol estrogens. cdnsciencepub.com The enzyme responsible follows classical Michaelis-Menten kinetics and is primarily located in the extraembryonic tissues rather than the embryo proper. cdnsciencepub.com The surge in this enzyme's activity on days 12 and 13 of pregnancy suggests a potential role for this compound in the processes of maternal recognition of pregnancy and implantation. cdnsciencepub.com

Regulation of 15alpha-Hydroxylase Activity

The enzymatic activity of 15alpha-hydroxylase is not constitutive but is subject to regulation by both external chemical inducers and internal physiological mechanisms. This control ensures that the production of this compound is modulated according to specific developmental or environmental cues.

Induction by Exogenous Compounds (e.g., 3-Methylcholanthrene (B14862), Benzo[a]pyrene)

Exposure to certain polycyclic aromatic hydrocarbons can induce the activity of cytochrome P450 enzymes, including those responsible for steroid hydroxylation. For instance, 3-methylcholanthrene has been shown to induce the mRNA levels of a novel P450, designated IIA3, in rat lung, which shares high similarity with a mouse testosterone 15α-hydroxylase. nih.govnih.gov This suggests that environmental exposures can influence the metabolic pathways of endogenous hormones like estradiol. Similarly, benzo[a]pyrene, a known carcinogen, is known to induce the expression of cytochrome P450 enzymes, such as CYP1A1, which are involved in its own metabolism and can also affect steroid metabolism. unige.ch While direct induction of this compound production by benzo[a]pyrene is not explicitly detailed, the induction of the broader family of P450 enzymes that metabolize both xenobiotics and endogenous steroids points to a potential for interaction.

Endogenous Regulatory Mechanisms

The regulation of 15alpha-hydroxylase is complex and involves a variety of endogenous factors, including hormones and transcription factors, often in a tissue- and sex-specific manner.

In mice, the expression of steroid 15α-hydroxylase (Cyp2a4) is highly sex-dependent. cdnsciencepub.com It is typically female-specific in the liver but male-specific in the kidney. grantome.com This reciprocal regulation is influenced by androgens. Castration of male mice leads to a decrease in the type I mRNA of P-45015α in the kidney, but an increase in the liver, indicating that androgens induce the gene in the kidney while repressing it in the liver.

Growth hormone (GH) also plays a crucial role, acting as a masculinizing factor for testosterone hydroxylase activity in mice by activating male-specific isozymes and inhibiting female-specific ones like P-45015α. The pulsatile secretion pattern of GH in males is critical for this regulation. nih.gov This hormonal regulation appears to be mediated through a trans-acting locus. bioscientifica.com

Furthermore, the expression of Cyp2a4 in the mouse liver exhibits a circadian rhythm, regulated by the PAR basic leucine (B10760876) zipper transcription factor DBP (albumin D-site-binding protein). The developmental action of estrogen receptor-alpha (ERα) is also key in feminizing the GH-Stat5b pathway, leading to the expression of Cyp2a4 in female mice. nih.gov Deficiency in ERα results in the repression of the female-specific Cyp2a4. nih.gov

The table below summarizes the key endogenous regulators of 15alpha-hydroxylase activity.

| Regulator | Effect on 15alpha-Hydroxylase Activity/Expression | Tissue/Context | Key Findings |

| Androgens | Induces in kidney, represses in liver | Mouse Kidney and Liver | Type I mRNA levels of P-45015α are reciprocally regulated by androgens in a tissue-specific manner. |

| Growth Hormone (GH) | Represses female-specific expression | Mouse Liver | Acts as a masculinizing factor; intermittent pulses repress the female-specific P45015α gene. bioscientifica.com |

| Estrogen Receptor-alpha (ERα) | Promotes female-specific expression | Mouse Liver | Essential for the feminization of the GH-Stat5b pathway, leading to Cyp2a4 expression. nih.gov |

| DBP (Transcription Factor) | Regulates circadian expression | Mouse Liver | The Cyp2a4 gene is a novel circadian expression gene regulated by DBP. |

| Stat5b (Transcription Factor) | Nuclear localization correlates with repression | Mouse Liver | Nuclear localization, normally in males, is associated with the repression of Cyp2a4. nih.gov |

Metabolic Transformations and Conjugation of 15alpha Hydroxyestradiol

Conjugation Pathways

Conjugation is the principal metabolic fate for 15alpha-Hydroxyestradiol. Studies involving the administration of labeled 15α-OHE2 to pregnant women have shown that the compound is almost completely excreted within days, with the vast majority being in a conjugated form. oup.com The primary conjugation pathways involve the attachment of glucuronic acid, sulfate (B86663) groups, and N-acetylglucosamine to the steroid molecule.

Glucuronidation, a common pathway for steroid metabolism, involves the enzymatic transfer of glucuronic acid to the 15α-OHE2 molecule. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net While significant, glucuronidation is not the most dominant pathway for 15α-OHE2 metabolism. In studies of pregnant women, glucosiduronates of 15α-OHE2, its oxidized metabolite 15α-hydroxyestrone (15α-OHE1), and estetrol (B1671307) (E4) accounted for approximately 14% of the identified urinary metabolites. oup.com

Further analysis has revealed that the attachment of glucuronic acid can occur at different positions on the steroid's A-ring or D-ring. 15α-Hydroxyestradiol is excreted as both ring-A-glucosiduronates and, to a lesser extent, ring-D-glucosiduronates. oup.com The kidney is capable of conjugating 15α-OHE2 with glucuronide. nih.gov

Table 1: Glucuronide Conjugates of this compound Metabolism

| Metabolite | Conjugate Form | Percentage of Total Metabolites | Site of Glucuronidation |

|---|---|---|---|

| 15α-Hydroxyestradiol (15α-OHE2) | Glucosiduronate | Part of 14% total glucosiduronates oup.com | Principally Ring A, lesser amounts Ring D oup.com |

The most significant metabolic pathway for this compound, particularly during pregnancy, is the formation of N-acetylglucosaminides (NAG). oup.com This pathway involves the attachment of an N-acetylglucosamine sugar moiety to the steroid. These conjugates are major contributors to the urinary metabolites of 15α-OHE2. oup.comoup.com The human kidney has been shown to readily conjugate 15α-OHE2 with NAG and excrete it. oup.com

Direct conjugation with N-acetylglucosamine results in the formation of 15-N-acetylglucosaminides. In a study tracking the metabolism of intravenously administered 15α-OHE2 in pregnant women, the N-acetylglucosaminides of both 15α-OHE2 and its metabolite 15α-hydroxyestrone were the single most predominant class of conjugates found, making up about 35% of the recovered metabolites. oup.com The synthesis of these specific conjugates for research purposes has been successfully described, confirming their structure. nih.govebi.ac.uk

A unique and significant feature of 15α-OHE2 metabolism is the formation of dual conjugates, specifically sulfo-N-acetylglucosaminides (S-NAG). These are complex molecules where the steroid is conjugated to both a sulfate group and an N-acetylglucosamine group. nih.govoup.com The most common form is the 3-sulfate-15-N-acetylglucosaminide. oup.com

Following administration of 15α-OHE2, these double conjugates constitute a major portion of the excreted products, accounting for approximately 21% of metabolites in one study. oup.com Research has also shown that when 15α-hydroxyestradiol-3-sulfate is administered, it is preponderantly excreted as the sulfo-N-acetylglucosaminide. nih.govoup.com In studies of women with biliary drainage, sulfo-N-acetylglucosaminides of 15α-Hydroxyestrone and 15α-Hydroxyestradiol comprised about 65% of the biliary metabolites, highlighting the importance of this pathway in elimination. vulcanchem.com

Table 2: Major Conjugation Pathways of this compound During Pregnancy

| Conjugation Pathway | Specific Conjugate Type | Percentage of Identified Metabolites oup.com |

|---|---|---|

| N-Acetylglucosaminide Formation | 15-N-Acetylglucosaminides (of 15α-OHE1 and 15α-OHE2) | 35% |

| Sulfo-N-Acetylglucosaminide Formation | 3-Sulfate-15-N-acetylglucosaminides (of 15α-OHE1 and 15α-OHE2) | 21% |

N-Acetylglucosaminide Formation

15-N-Acetylglucosaminides

Further Oxidative and Reductive Metabolism

Beyond conjugation, this compound can undergo further metabolic changes through oxidation. The primary oxidative transformation is the conversion of this compound (a diol) to 15α-hydroxyestrone (15α-OHE1), which involves the oxidation of the 17β-hydroxyl group to a ketone. oup.com This metabolite, 15α-OHE1, is then subject to the same conjugation pathways as its precursor.

Another significant metabolic conversion is the formation of estetrol (E4) from 15α-OHE2. oup.comoup.com Estetrol is an estrogen with four hydroxyl groups (estra-1,3,5(10)-triene-3,15α,16α,17β-tetrol). oup.com The formation of estetrol from 15α-OHE2 indicates the presence of 16α-hydroxylase activity acting on 15α-OHE2. In metabolic studies, estetrol was identified as a major metabolite of 15α-OHE2, while only small amounts of 15α-OHE1 were detected in some cases. oup.com

Conversion to 15α-Hydroxyestrone

15α-hydroxyestradiol can be metabolized to 15α-hydroxyestrone. oup.comresearchgate.net This conversion involves the oxidation of the 17β-hydroxyl group. In studies conducted during human pregnancy, the administration of 15α-hydroxyestradiol led to the identification of 15α-hydroxyestrone as a metabolite. oup.com Further research has detailed the synthesis of both 15α-hydroxyestrone and 15α-hydroxyestradiol. nih.gov The enzymatic transformation of 15α-hydroxyestradiol to 15α-hydroxyestrone can also be achieved through Jones oxidation, followed by a brief alkaline hydrolysis. ebi.ac.uk

Tissue-Specific Conjugation and Excretion

The conjugation and subsequent excretion of 15α-hydroxyestradiol and its metabolites are highly dependent on the tissue involved, with the kidneys and liver playing central roles.

The human kidney is capable of conjugating 15α-hydroxyestradiol. oup.comnih.govoup.com When 15α-hydroxyestradiol is introduced into the renal artery, it is readily conjugated with N-acetylglucosamine (NAG) and excreted in the urine. oup.com Studies involving the administration of labeled 15α-hydroxyestradiol-3-sulfate have shown that the kidney excretes this compound primarily as a sulfo-N-acetylglucosaminide (S-NAG). nih.govoup.com A smaller portion of the sulfate is hydrolyzed, and the resulting aglycone is then conjugated with either N-acetylglucosamine or glucuronide, also likely within the kidney. nih.govoup.com These findings indicate that the kidney actively participates in the conjugation and excretion of 15α-hydroxyestrogens, which can limit the amount of unconjugated steroid available for metabolism in other organs like the liver. oup.com

Table 1: Renal Conjugation and Excretion of 15α-Hydroxyestradiol

| Process | Key Findings | References |

| Renal Conjugation | The kidney conjugates 15α-hydroxyestradiol with N-acetylglucosamine (NAG). | oup.com |

| Excretion of Conjugates | 15α-hydroxyestradiol-3-sulfate is predominantly excreted as a sulfo-N-acetylglucosaminide (S-NAG). | nih.govoup.com |

| Hydrolysis and Re-conjugation | A small amount of the sulfate is hydrolyzed and the resulting aglycone is re-conjugated with NAG or glucuronide in the kidney. | nih.govoup.com |

In male rats, 15α-hydroxylation is a significant metabolic pathway for estradiol (B170435), leading to the formation of 15α-hydroxyestrone and 15α-hydroxyestradiol, which are then excreted into the bile. oup.com This process is part of the enterohepatic circulation, where substances are excreted by the liver into the bile, enter the small intestine, are reabsorbed, and then returned to the liver. wikipedia.orgresearchgate.net This recirculation can prolong the presence of the compound in the body. researchgate.net While a significant portion of administered 15α-hydroxyestradiol-3-sulfate is excreted renally, a considerable amount is unaccounted for, suggesting that biliary excretion and subsequent enterohepatic circulation are likely major pathways for its disposition. nih.govoup.com

Biliary Excretion and Enterohepatic Circulation (e.g., Male Rats)

Enzymatic Hydrolysis of Conjugates (e.g., by beta-N-acetylglucosaminidase)

Conjugates of 15α-hydroxyestrogens can be hydrolyzed by specific enzymes. For instance, 15-N-acetylglucosaminides of 15α-hydroxyestrone, 15α-hydroxyestradiol, and estetrol can undergo enzymatic hydrolysis by beta-N-acetylglucosaminidase, an exoglycosidase that cleaves terminal β-N-acetylglucosamine residues, to yield the parent 15α-hydroxyestrogens. ebi.ac.uknih.govneb.com This enzymatic action demonstrates a mechanism by which conjugated, and typically inactive, forms of these estrogens can be converted back to their active forms.

Molecular Interactions and Receptor Binding Mechanisms

Estrogen Receptor (ER) Binding Affinities and Specificity

The precise quantitative binding affinity of 15α-Hydroxyestradiol for human estrogen receptors is not as extensively documented in comparative studies as that of other major estrogen metabolites like estradiol (B170435), estrone (B1671321), and estriol (B74026). nih.govoup.comoup.com However, molecular modeling studies and research on related compounds provide significant insights into its receptor interaction profile.

Binding to Estrogen Receptor Beta (ERβ)

Comparative Binding with Estradiol and Other Estrogen Metabolites

Direct, comprehensive data tables comparing the relative binding affinity (RBA) of 15α-Hydroxyestradiol against estradiol and other metabolites for both ERα and ERβ are lacking in the available literature. Estradiol is known to bind with high and roughly equal affinity to both ERα and ERβ. nih.govoup.com Many of its metabolites, however, show differential binding. For instance, some D-ring metabolites such as estriol and 16-ketoestrone (B72602) show a distinct preference for ERβ, whereas estrone and 2-hydroxyestrone (B23517) tend to favor ERα. nih.govoup.com The introduction of a hydroxyl group on the steroid's D-ring, as seen in 15α-Hydroxyestradiol, can significantly alter binding preference compared to estradiol. nih.gov Without specific experimental data for 15α-Hydroxyestradiol, its precise position within this comparative framework remains undetermined.

Structural Determinants of Receptor Interaction

Role of the 15alpha-Hydroxyl Group in Ligand-Receptor Complex Stabilization

The defining feature of 15α-Hydroxyestradiol is the hydroxyl group at the C15α position on the D-ring. This group plays a significant role in modulating the ligand's interaction within the receptor's binding pocket.

In human ERα, this 15α-hydroxyl group does not form hydrogen bonds but instead engages in weaker, non-covalent van der Waals interactions with specific residues. oup.combiorxiv.org This is a key distinction from the strong hydrogen bonds typically formed by the hydroxyl groups at the C3 and C17 positions. firstwordpharma.com The presence of this additional polar group in a largely hydrophobic pocket influences the ligand's precise orientation and stability. Modeling studies indicate that the residue Ile-424 in human ERα makes a van der Waals contact with the 15α-hydroxyl group. oup.combiorxiv.org This interaction is distinct from the hydrogen bond that the 17β-hydroxyl group forms with His-524. oup.com

Table 1: Modeled Interactions of the 15α-Hydroxyl Group in Human ERα

| Interacting Residue | Type of Contact | Interacting Atom on Residue | Approximate Distance |

| Isoleucine-424 (Ile-424) | van der Waals | Cγ2 | 3.2 Å |

| Methionine-421 (Met-421) | van der Waals | Cε | 3.8 Å |

| Data derived from molecular modeling studies. oup.comwikipedia.org |

Influence of Steroid Ring Structure on Binding Affinity

The foundational steroid nucleus, composed of four fused rings (A, B, C, and D), is essential for high-affinity binding to estrogen receptors. nih.govmdpi.com The aromatic A-ring with its C3 phenolic hydroxyl group is considered the primary anchor, responsible for the initial recognition and tight association with the receptor. wikipedia.orgresearchgate.net This hydroxyl group typically acts as a crucial hydrogen bond donor to a conserved glutamic acid residue (Glu353 in ERα) in the binding pocket. firstwordpharma.com

Conformational Changes Induced by Ligand Binding

The binding of an estrogenic ligand, such as 15alpha-Hydroxyestradiol (15α-OH-E2), to an estrogen receptor (ER) is a critical event that initiates a cascade of molecular rearrangements, ultimately leading to the modulation of gene expression. embopress.orgnih.gov This process is fundamentally driven by conformational changes within the receptor protein. nih.govbmbreports.org

Ligand-Binding Domain (LBD) Dynamics

The Ligand-Binding Domain (LBD) of a nuclear receptor is a dynamic structure composed of approximately 11-13 alpha-helices arranged in a three-layer sandwich-like fold. ebi.ac.uk This domain houses a hydrophobic ligand-binding pocket. nih.govnih.gov The binding of a ligand like 15α-OH-E2 into this pocket is a crucial step that triggers significant conformational shifts. nih.govnih.gov

Upon entry, the ligand induces a repositioning of the surrounding helices, effectively "sealing" the pocket and stabilizing the active conformation of the receptor. nih.gov In the case of estrogens, the hydroxyl groups at key positions on the steroid scaffold, such as the 3-hydroxyl and 17-hydroxyl groups, form specific hydrogen bonds with amino acid residues within the pocket, anchoring the ligand in a precise orientation. nih.gov For 15α-OH-E2, the additional 15α-hydroxyl group provides another point of interaction that can influence the LBD's final conformation. This ligand-induced change is a prerequisite for subsequent events, including receptor dimerization and interaction with co-regulatory proteins. nih.govnih.gov

Activation Function Domains (AF1, AF2)

Estrogen receptors possess two primary activation function (AF) domains, AF-1 and AF-2, which are essential for mediating transcriptional activity. nih.govresearchgate.net

AF-2 (Activation Function 2): The AF-2 domain is located within the LBD, and its activity is directly controlled by ligand binding. embopress.orgebi.ac.uk The core of the AF-2 domain is Helix 12 (H12). plos.orgresearchgate.net When an agonist like 15α-OH-E2 binds, the induced conformational change in the LBD causes H12 to pivot and fold over the ligand-binding pocket. plos.orgimrpress.com This new position of H12 creates a specific surface groove that is recognized by and binds to coactivator proteins, such as those from the p160/SRC family. ebi.ac.ukplos.org This recruitment of coactivators is a critical step in initiating the transcription of target genes. embopress.org The specific conformation induced by 15α-OH-E2 binding dictates the precise positioning of H12 and, consequently, the efficiency of coactivator recruitment.

Comparative Receptor Endocrinology

The study of how 15α-OH-E2 interacts with estrogen receptors from different species provides valuable insights into the evolution of steroid signaling. The sea lamprey (Petromyzon marinus), a basal vertebrate, is a key model organism in this field because 15α-hydroxylated steroids, rather than conventional steroids like estradiol, are its primary endogenous estrogens. plos.organu.edu.aunih.gov

Estrogen Receptor Orthologs in Basal Vertebrates (e.g., Sea Lamprey)

The sea lamprey possesses an ortholog of the vertebrate estrogen receptor. anu.edu.aunih.gov A perplexing feature of lamprey physiology is its reliance on 15α-hydroxylated steroids, including 15α-OH-E2, as its biologically active estrogens, while levels of estradiol (E2) are low. plos.org This contrasts sharply with most land vertebrates and bony fish, where E2 is the principal estrogen. plos.org To understand the structural basis for this specificity, a three-dimensional model of the lamprey ER was constructed using the human ERα structure as a template. nih.govnih.gov This modeling revealed key differences in the ligand-binding pocket that accommodate the 15α-hydroxyl group. plos.orgnih.gov

Unique Amino Acid Residues Influencing 15alpha-OH-E2 Binding in Non-Human Species

The specific recognition of 15α-OH-E2 by the lamprey ER is attributed to a unique amino acid substitution within the ligand-binding pocket. plos.orgnih.gov

In the lamprey ER , the residue at position 409 is a methionine (Met-409) . 3D modeling shows that the sulfur atom (Sδ) of this methionine is positioned to form a stabilizing hydrogen bond with the 15α-hydroxyl group of 15α-OH-E2. plos.orgnih.govnih.gov

In human ERα , the corresponding residue is an isoleucine (Ile-424) . This residue can only form a weaker van der Waals contact with the 15α-hydroxyl group. plos.orgnih.govnih.gov

This difference is significant because a BLAST analysis of vertebrate ER sequences in GenBank revealed that the lamprey is unique in having a methionine at this specific position. plos.orgnih.govescholarship.org This finding underscores a critical structural adaptation in the lamprey ER for preferential binding of its endogenous 15α-hydroxylated estrogen. plos.org Interestingly, the analysis also found that some other species, including five New World monkeys and a sturgeon, have a valine at this position instead of the more common isoleucine. plos.orgnih.govescholarship.org

Table 1: Comparative Amino Acid Interactions with the 15α-Hydroxyl Group of 15α-OH-E2

| Receptor | Species | Key Amino Acid Residue | Type of Interaction with 15α-OH Group | Reference |

|---|---|---|---|---|

| Lamprey ER | Sea Lamprey | Methionine-409 (Met-409) | Hydrogen Bond | plos.org, nih.gov, nih.gov |

| Human ERα | Human | Isoleucine-424 (Ile-424) | Van der Waals Contact | plos.org, nih.gov, nih.gov |

Evolutionary Implications of Receptor-Ligand Specificity

The evolution of a specific receptor-ligand pair like the lamprey ER and 15α-OH-E2 likely reflects unique selective pressures. semanticscholar.org One hypothesis suggests that the evolution of 15α-hydroxylated steroids and a receptor that specifically binds them could have been an adaptive mechanism for the parasitic lamprey. anu.edu.au During feeding on host fish, the lamprey would be exposed to the host's "conventional" steroids like estradiol and progesterone. anu.edu.au By utilizing a different class of steroids (15α-hydroxylated) and having a receptor tailored to them, the lamprey could minimize the risk of its own endocrine system being disrupted by the hormones ingested from its prey. anu.edu.au This concept of evolving minimal specificity—where a receptor is just specific enough to distinguish its endogenous ligands from other circulating compounds—highlights a pragmatic path of molecular evolution. semanticscholar.org The unique Met-409 residue in the lamprey ER is a clear example of a minimal but critical adaptation that ensures the fidelity of its estrogen signaling pathway. plos.org

Biological Roles and Cellular/animal Model Investigations

Regulatory Functions in Steroidogenic Pathways

15α-Hydroxyestradiol is a metabolite of estradiol (B170435), formed through hydroxylation, a key process in the metabolism of steroid hormones. wikipedia.org This transformation is primarily catalyzed by cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov Specifically, enzymes like CYP1A1 have been shown to have a high activity for 17β-estradiol 2-hydroxylation, followed by 15α-hydroxylation. The expression of these steroidogenic enzymes is often tissue-specific and regulated at the transcriptional level, influencing the profile of steroid hormones in various tissues. nih.gov

The formation of 15α-hydroxyestradiol is a significant metabolic route in certain species and physiological states. For instance, in male rats, 15α-hydroxylation is a notable pathway for estradiol metabolism. oup.com In humans, while not a major pathway in the non-pregnant state, it gains prominence during pregnancy, with the fetal liver being a primary site of 15α-hydroxylase activity. oup.com The regulation of the enzymes responsible for its synthesis and further metabolism is critical in determining its local concentration and subsequent biological effects. For example, the expression of CYP enzymes can be influenced by various factors, including exposure to certain compounds, which can in turn alter the metabolic profile of estrogens. ebi.ac.uk

The steroidogenic pathway is a complex network of enzymatic reactions, and the production of hydroxylated metabolites like 15α-hydroxyestradiol adds another layer of regulation. glowm.com These metabolites can have their own distinct biological activities or serve as precursors for other steroids. nih.gov For instance, 15α-hydroxyestradiol is a precursor for the formation of estetrol (B1671307) (E4), another estrogen predominantly found during pregnancy. nih.gov The intricate control of steroidogenic enzymes ensures the appropriate balance of different steroid hormones required for various physiological processes. benthamopen.comnih.gov

Role in Non-Mammalian Vertebrate Physiology (e.g., as Principal Estrogen in Sea Lamprey)

In the sea lamprey (Petromyzon marinus), a basal vertebrate, 15α-hydroxyestradiol is considered a principal and possibly the biologically active estrogen, in contrast to most other vertebrates where estradiol is the main estrogen. researchgate.net The serum of the sea lamprey contains significant levels of 15α-hydroxylated steroids, including 15α-hydroxyestradiol, while levels of estradiol are low. researchgate.net This suggests a unique endocrine physiology in this ancient lineage of vertebrates.

The specificity of the sea lamprey estrogen receptor (ER) for 15α-hydroxyestradiol has been a subject of investigation. Three-dimensional modeling of the lamprey ER has revealed structural features that accommodate the 15α-hydroxyl group of 15α-hydroxyestradiol. researchgate.net This provides a molecular basis for the recognition and binding of this specific estrogen, supporting its role as the active estrogen in this species. This unique interaction is of interest for developing species-specific compounds that could potentially control the population of the sea lamprey, which is considered an invasive pest in some regions.

Developmental Biological Roles

Fetal Steroidogenesis Contributions (e.g., in Fetal-Placental Unit)

During human pregnancy, the fetal-placental unit is a major site of steroid hormone production, and 15α-hydroxyestradiol plays a notable role in this process. The fetal liver possesses significant 15α-hydroxylase activity, leading to the production of 15α-hydroxylated estrogens. oup.com This compound is a product of the extensive metabolism of steroid precursors within the feto-placental unit. ebi.ac.uk

The formation of 15α-hydroxyestradiol is part of a complex interplay between the fetus and the placenta. While the placenta is a primary site of estrogen synthesis, it relies on precursors from both the maternal and fetal adrenal glands. glowm.com The fetal liver then modifies these steroids, including the 15α-hydroxylation of estradiol. oup.com The presence of 15α-hydroxyestradiol and its metabolites in maternal urine during pregnancy can serve as an indicator of fetal well-being. wikipedia.org

Early Life Stage Steroid Metabolism (e.g., Sea Lamprey Development)

In the early life stages of the sea lamprey, there is evidence of the synthesis of 15α-hydroxylated steroids. ebi.ac.uk Studies on the gonadal tissue of premetamorphosing larval, transforming, and newly metamorphosed sea lampreys have shown the presence of 15α-hydroxylase activity. ebi.ac.ukebi.ac.uk This indicates that the production of 15α-hydroxyestradiol is a feature of steroid metabolism from early development in this species. The synthesis of this specific estrogen during critical developmental periods suggests its importance in the sexual differentiation and maturation of the sea lamprey. ebi.ac.uk

Implications in Peri-implantation Processes (e.g., Pig Blastocysts)

In pigs, the peri-implantation period is characterized by significant changes in the uterine environment and embryonic development. Research has shown that pig blastocysts have the capacity to hydroxylate estradiol at the 15α position. capes.gov.br This metabolic capability is particularly prominent around days 12 and 13 of pregnancy, a critical time for pregnancy recognition and the initiation of implantation. capes.gov.br

The enzyme responsible for this reaction, estrogen 15α-hydroxylase, is found in the mitochondrial-rich and microsomal fractions of the blastocyst, particularly in the extraembryonic tissues. capes.gov.br The timing of its peak activity suggests that 15α-hydroxyestradiol may be involved in the complex signaling between the embryo and the uterus that is necessary for the successful establishment of pregnancy. capes.gov.br

Cellular Mechanisms of Action (Non-Genomic and Genomic)

As an estrogen, 15α-hydroxyestradiol is expected to exert its biological effects through mechanisms common to other estrogens, which include both genomic and non-genomic pathways mediated by estrogen receptors (ERs). nih.gov

Genomic Actions: The classical genomic pathway involves the binding of the estrogen to intracellular ERs (ERα and ERβ). nih.govwikipedia.org Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. nih.govnih.gov This interaction modulates the transcription of these genes, leading to changes in protein synthesis and cellular function. nih.gov Estrogen receptors can also regulate gene expression indirectly by interacting with other transcription factors. nih.gov While specific studies on the direct genomic targets of 15α-hydroxyestradiol are limited, its structural similarity to other estrogens suggests it can activate these pathways.

Non-Genomic Actions: Estrogens can also elicit rapid cellular responses through non-genomic signaling pathways. nih.govnih.gov These actions are initiated at the cell membrane, where a subpopulation of ERs is located. wikipedia.orgfrontiersin.org Activation of these membrane-associated ERs can trigger intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/AKT) pathways. wikipedia.org These rapid signals can influence a variety of cellular processes, including cell proliferation and survival, and can also cross-talk with the genomic signaling pathways. nih.govmdpi.com Although direct evidence for 15α-hydroxyestradiol-mediated non-genomic signaling is not extensively documented, its nature as an estrogen strongly implies its capability to activate these rapid pathways. nih.gov

Research Findings on 15α-Hydroxyestradiol

| Biological Context | Key Findings | Species/Model |

| Steroidogenic Pathways | Metabolite of estradiol via cytochrome P450 enzymes (e.g., CYP1A1). oup.com | Human, Rat |

| Precursor for estetrol (E4) synthesis. nih.gov | Human | |

| Non-Mammalian Physiology | Principal estrogen in serum. researchgate.net | Sea Lamprey |

| Estrogen receptor has specific structural adaptations for binding. researchgate.net | Sea Lamprey | |

| Fetal Development | Produced in the fetal-placental unit, primarily by the fetal liver. oup.com | Human |

| Its presence in maternal urine is an indicator of fetal health. wikipedia.org | Human | |

| Early Life Stage Metabolism | Synthesized in gonadal tissue during larval and juvenile stages. ebi.ac.ukebi.ac.uk | Sea Lamprey |

| Peri-implantation | Synthesized by blastocysts, with peak activity during the window of pregnancy recognition. capes.gov.br | Pig |

| Enzyme activity is concentrated in extraembryonic tissues. capes.gov.br | Pig | |

| Cellular Mechanisms | Expected to act via genomic and non-genomic estrogen receptor pathways. nih.govwikipedia.org | General (inferred) |

Modulation of Intracellular Signaling Cascades

The biological actions of estrogens are mediated not only through the classical genomic pathway involving nuclear receptors but also through rapid, non-genomic effects that involve the activation of various intracellular signaling cascades. These pathways can, in turn, influence cellular processes like proliferation and differentiation. While much of the research has focused on the primary estrogen, 17β-estradiol, evidence suggests that its metabolites, including 15α-hydroxyestradiol, also possess biological activity, which may include the modulation of these signaling pathways.

Estrogens are known to rapidly activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govcreative-diagnostics.comresearchgate.netmdpi.com This activation is a key event that links cell surface receptor signaling to downstream cytoplasmic and nuclear events. The activation of the ERK1/2 cascade is typically initiated at membrane receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). creative-diagnostics.commdpi.com For estrogens, this can occur through membrane-associated estrogen receptors (ERs) or the G protein-coupled estrogen receptor (GPER). nih.gov One established mechanism involves the transactivation of the epidermal growth factor receptor (EGFR). nih.gov Upon estrogen binding to a receptor like GPER, a cascade is initiated that leads to the release of heparin-bound EGF (HB-EGF), which then activates the EGFR, subsequently triggering the RAF/MEK/ERK signaling pathway. nih.gov

While detailed mechanistic studies specifically for 15α-hydroxyestradiol are limited, it has been shown to participate in the activation of the ERK1/2 pathway. researchgate.net However, the precise receptors and intermediate steps involved in 15α-hydroxyestradiol-mediated ERK activation remain to be fully elucidated. The general framework of estrogen signaling suggests that it may act through membrane-associated receptors to initiate this cascade, ultimately leading to the phosphorylation of target proteins that regulate various cellular functions.

Table 1: Key Proteins in Estrogen-Modulated Signaling Cascades

| Protein/Family | Class/Type | General Function in Estrogen Signaling |

| ERK1/2 (MAPK) | Serine/Threonine Kinase | Central component of the MAPK pathway; phosphorylates numerous cytoplasmic and nuclear substrates to regulate cell proliferation, differentiation, and survival. creative-diagnostics.commdpi.com |

| GPER (GPR30) | G Protein-Coupled Receptor | A membrane-bound estrogen receptor that mediates rapid, non-genomic estrogen signals, including the activation of the MAPK/ERK pathway. nih.gov |

| EGFR | Receptor Tyrosine Kinase | Can be transactivated by estrogen signaling, leading to the activation of downstream pathways like MAPK/ERK. nih.gov |

| RAF, MEK | Serine/Threonine Kinases | Upstream kinases in the MAPK cascade that sequentially phosphorylate and activate each other, culminating in ERK activation. creative-diagnostics.commdpi.com |

Transcriptional Regulation of Target Genes (Excluding Disease Outcomes)

The primary mechanism of estrogen action involves the regulation of gene expression. Upon binding to nuclear estrogen receptors (ERα and ERβ), the ligand-receptor complex acts as a transcription factor that binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. nih.gov This interaction initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription. nih.gov

A well-characterized estrogen-responsive gene is the trefoil factor 1 gene (TFF1), which codes for the pS2 protein. The regulation of the pS2 gene is complex, involving an ERE in its promoter region. nih.govnih.gov Estrogen-mediated activation of the pS2 promoter can also be influenced by crosstalk with other signaling pathways and transcription factor binding sites, such as the activator protein 1 (AP1) site. nih.gov Studies have shown that the MAPK pathway, which can be activated by estrogens, contributes to the stimulation of the pS2 promoter. nih.gov

Table 2: Example of an Estrogen-Regulated Gene

| Target Gene | Protein Product | Function of Protein Product | Role of Promoter Elements |

| TFF1 | pS2 (Trefoil Factor 1) | Involved in mucosal repair and cell motility. Its expression is often used as a marker of functional ERα signaling. | Contains a critical Estrogen Response Element (ERE) for ER binding and an AP1 site that can modulate the response. nih.gov |

Cross-talk with Other Nuclear Receptors and Signaling Pathways (e.g., AhR)

The biological effects of estrogens are not determined in isolation but are influenced by extensive crosstalk with other signaling pathways. mdpi.comelgenelim.com A well-documented interaction occurs between the estrogen receptor and the Aryl hydrocarbon Receptor (AhR). mdpi.comresearchgate.net The AhR is a ligand-activated transcription factor that senses various environmental compounds and endogenous molecules. wikipedia.org Upon activation, AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) to regulate the expression of target genes, including several cytochrome P450 (CYP) enzymes. mdpi.comwikipedia.org

This interaction is highly relevant to 15α-hydroxyestradiol because the enzymes responsible for estrogen metabolism are among the targets of AhR signaling. Specifically, ligand-activated AhR can induce the activity of 15α-hydroxylase, the enzyme that catalyzes the formation of 15α-hydroxyestradiol from estradiol. physiology.org This demonstrates a direct mechanism by which AhR activation can influence the metabolic profile of estrogens within a cell, potentially increasing the local concentration of 15α-hydroxyestradiol. physiology.org

The crosstalk between AhR and ER is reciprocal. Activated AhR can inhibit ER-mediated transcriptional activity. researchgate.netphysiology.org Several mechanisms for this inhibition have been proposed, including:

Competition for Co-activators: AhR/ARNT and ER may compete for the same limited pool of transcriptional co-activators. researchgate.net

Direct Repression: The activated AhR/ARNT complex may bind to inhibitory XREs located within the promoters of estrogen-responsive genes, leading to transcriptional repression. researchgate.net

Enhanced ER Degradation: AhR activation has been shown to promote the proteasomal degradation of the ERα protein. researchgate.net

Therefore, the crosstalk between AhR and ER pathways represents a complex regulatory network where AhR can modulate estrogen signaling by directly altering the levels of specific estrogen metabolites like 15α-hydroxyestradiol.

Table 3: Key Proteins in ER and AhR Crosstalk

| Protein | Class/Type | Role in Crosstalk |

| Estrogen Receptor (ERα/ERβ) | Nuclear Receptor | Mediates transcriptional response to estrogens; its activity can be inhibited by activated AhR. researchgate.netphysiology.org |

| Aryl Hydrocarbon Receptor (AhR) | Transcription Factor | Senses xenobiotics and endogenous ligands; upon activation, it can induce estrogen-metabolizing enzymes and inhibit ER signaling. mdpi.comwikipedia.org |

| ARNT | Transcription Factor | Dimerization partner for AhR, necessary for its DNA binding and transcriptional activity. wikipedia.org |

| Cytochrome P450s (e.g., 15α-hydroxylase) | Enzyme (Monooxygenase) | Metabolize estrogens. Their expression can be induced by AhR, leading to the production of metabolites like 15α-hydroxyestradiol. physiology.org |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, thus causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase. youtube.com For the analysis of steroids like 15α-Hydroxyestradiol, C18 (octadecylsilane) columns are frequently employed due to their hydrophobic nature, which allows for effective retention and separation of lipophilic molecules. longdom.orgnih.gov

The separation mechanism involves the hydrophobic interaction between the non-polar analyte and the non-polar stationary phase. A polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727), is used to elute the compounds. youtube.comnih.gov By gradually increasing the concentration of the organic solvent (gradient elution), compounds are eluted in order of increasing hydrophobicity. nih.gov

A typical RP-HPLC method for separating female hormones, which could be adapted for 15α-Hydroxyestradiol, might use a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. longdom.org The use of additives like trifluoroacetic acid (TFA) or formic acid in the mobile phase is common to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the silica-based column packing. nih.gov

| Parameter | Typical Conditions for Estrogen Analysis |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) longdom.org |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% TFA, phosphate buffer, or ammonium (B1175870) formate) longdom.orgnih.govchromatographyonline.com |

| Mobile Phase B | Acetonitrile or Methanol longdom.orgnih.govchromatographyonline.com |

| Elution Mode | Gradient Elution nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 225 nm or 280 nm longdom.orgchromatographyonline.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) chromatographyonline.com |

HPLC coupled with an electrochemical detector (ECD) offers a highly sensitive and selective method for the analysis of electroactive compounds, including phenolic estrogens like 15α-Hydroxyestradiol. rsc.orgthermofisher.com The principle of ECD is based on measuring the current resulting from the oxidation or reduction of the analyte at the surface of an electrode set at a specific potential. researchgate.net This makes it particularly suitable for detecting catecholestrogens and other hydroxylated estrogen metabolites.

Research has demonstrated the use of HPLC-ECD for the simultaneous determination of various estrogens in biological fluids. researchgate.netspringernature.com For instance, a method for separating catechol estrogens utilized a C18 column and an electrochemical detector to achieve high sensitivity. springernature.com The applied potential is a critical parameter that is optimized to maximize the signal for the target analyte while minimizing background noise from other matrix components. This selectivity allows for the detection of hormones at very low concentrations, often in the picogram range. thermofisher.com A study comparing ECD with diode array detection (DAD) for synthetic estrogens found that ECD provided lower limits of detection and quantification. rsc.org

HPLC systems can be equipped with a Diode Array Detector (DAD) and a Fluorescence Detector (FLD) for comprehensive analysis. A DAD, also known as a photodiode array (PDA) detector, measures absorbance across a wide range of wavelengths simultaneously, providing a UV-Vis spectrum for each eluting peak. scientificservices.eu This is useful for peak purity assessment and compound identification. A typical DAD setup for hormone analysis might operate in the 190–950 nm range. scientificservices.eu

A Fluorescence Detector (FLD) is highly selective and sensitive for compounds that fluoresce. measurlabs.com While some estrogens have native fluorescence, their signal is often weak. Therefore, derivatization with a fluorescent tag is a common strategy to enhance detection sensitivity significantly. mdpi.comnih.gov Dansyl chloride is a widely used derivatizing agent that reacts with the phenolic hydroxyl groups of estrogens. mdpi.com A study successfully developed an HPLC-FLD method for estradiol (B170435) and its metabolites by derivatizing them with dansyl chloride and using excitation and emission wavelengths of 350 nm and 530 nm, respectively. mdpi.com This approach, combined with solid-phase microextraction (SPME), achieved a limit of quantification of 10 ng/mL for the analytes. mdpi.com

| Parameter | HPLC-FLD Method for Estradiol Metabolites mdpi.com |

| Derivatization Agent | Dansyl Chloride |

| Column | Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol |

| Elution | Gradient (76% to 100% B over 8 min) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 50 °C |

| Detection Wavelength | Excitation (λEX) 350 nm, Emission (λEM) 530 nm |

| Limit of Quantification | 10 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone in steroid analysis, renowned for its high resolution and sensitivity. nih.gov The technique separates volatile and thermally stable compounds in the gas phase. Since steroids like 15α-Hydroxyestradiol are not inherently volatile, a crucial derivatization step is required to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. nih.govchromatographyonline.com Common derivatization methods include trimethylsilylation (TMS) or perfluoroacylation. nih.gov

One study specifically identified 15α-Hydroxyestradiol (15α-OH-E2) as a metabolite of estradiol formed by human cytochrome P450 isoforms. oup.com In this research, the metabolites were first separated by HPLC, and the collected fraction containing 15α-OH-E2 was then derivatized to its TMS derivative before being analyzed and identified by GC-MS. oup.com Another approach for improving detectability involves a two-step derivatization, such as ethoxycarbonylation (EOC) for the phenolic hydroxyl group followed by pentafluoropropionyl (PFP) derivatization for the aliphatic hydroxyl groups. nih.gov This dual derivatization has been shown to yield excellent peak shapes and high responses for a wide range of estrogens within a short run time. nih.gov The mass spectrometer then fragments the derivatized molecules, producing a unique mass spectrum that serves as a molecular fingerprint for definitive identification and quantification.

| Parameter | GC-MS Method for Estrogen Metabolites |

| Derivatization | TMS derivatization oup.com or EOC-PFP derivatization nih.gov |

| GC Column | MXT-1 (high-temperature capillary column) nih.gov |

| Oven Program | Initial 270°C, ramped to 330°C nih.gov |

| Ionization Mode | Electron Ionization (EI) nih.gov |

| MS Detection | Selected Ion Monitoring (SIM) nih.gov |

| Key Finding | Confirmed identification of 15α-OH-E2 as a metabolite of estradiol. oup.com |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com SFC is particularly advantageous for the analysis of thermally labile and non-volatile compounds like steroids. When coupled with tandem mass spectrometry (MS/MS), it becomes a highly powerful tool for selective and sensitive quantification.

SFC offers faster separations compared to traditional HPLC. A study analyzing fifteen different estrogen metabolites demonstrated that a packed column SFC-MS/MS method could achieve separation in less than 10 minutes, significantly faster than the 70 minutes required by a comparable RP-HPLC method. acs.org This method utilized a gradient of methanol in carbon dioxide and a combination of cyanopropyl and diol silica (B1680970) columns. acs.org While 15α-Hydroxyestradiol was not among the analytes in that specific study, the methodology is directly applicable. The use of a modifier like methanol in the CO2 mobile phase is crucial for eluting polar compounds and for enabling efficient ionization in the mass spectrometer source, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). fagg.be The high volatility of the CO2-based mobile phase facilitates easy interfacing with the mass spectrometer. fagg.be

| Parameter | pSFC-MS/MS Method for Estrogen Analysis acs.org |

| Columns | Cyanopropyl silica in series with a diol column |

| Mobile Phase | Gradient of methanol in carbon dioxide (0-30% methanol) |

| Flow Rate | 2 mL/min |

| Analysis Time | < 10 minutes |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Limit of Detection | 0.5 pg |

| Limit of Quantitation | 5 pg |

HPLC with Electrochemical Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

Immunoanalytical Methods

Immunoassays are a cornerstone for the quantification of 15α-hydroxyestradiol due to their high sensitivity and specificity. These methods utilize the specific binding interaction between an antibody and the target antigen, in this case, 15α-hydroxyestradiol.

Enzyme immunoassays (EIAs) have been successfully developed for the measurement of 15α-hydroxyestrogens. nih.gov These assays typically operate on a competitive principle where the sample-derived 15α-hydroxyestradiol competes with a known amount of enzyme-labeled 15α-hydroxyestradiol for a limited number of binding sites on a specific antibody. openaccesspub.orgpjoes.com The enzyme, often horseradish peroxidase, catalyzes a colorimetric reaction, and the intensity of the color produced is inversely proportional to the concentration of 15α-hydroxyestradiol in the sample. nih.govopenaccesspub.org

A key aspect of EIA development is the production of highly specific antisera. nih.govnih.gov For instance, researchers have synthesized 3-(1-carboxypropyl) ethers of 15α-hydroxyestradiol and conjugated them with bovine serum albumin (BSA) to create immunogens for eliciting specific antibodies in rabbits. nih.gov The resulting enzyme immunoassays, using horseradish peroxidase-labeled antigens, have demonstrated satisfactory specificity with minimal cross-reactivity to related estrogen compounds. nih.gov

Furthermore, specific EIAs have been developed for metabolites of 15α-hydroxyestradiol, such as its N-acetylglucosaminide conjugates. nih.gov For example, an EIA for 17α-estradiol 17-N-acetylglucosaminide was established as a model, which showed a dose-response curve in the range of 20-1000 pg/tube and is believed to be applicable for the assay of 15α-hydroxyestrogen 15-N-acetylglucosaminides. nih.gov

Radioimmunoassay (RIA) represents an earlier, yet still relevant, immunoanalytical technique for steroid hormone quantification. While specific details on an RIA exclusively for 15α-hydroxyestradiol are less prevalent in recent literature, the principles are well-established for similar estrogens like estetrol (B1671307) (15α-hydroxyestriol). researchgate.netspandidos-publications.com In a typical RIA, a radiolabeled version of the analyte (e.g., with tritium, ³H) competes with the unlabeled analyte from the sample for antibody binding sites. researchgate.net After separation of the antibody-bound and free fractions, the radioactivity of the bound fraction is measured, which is inversely proportional to the concentration of the unlabeled analyte in the sample.

The development of a more specific antiserum against 15α-hydroxyestriol was achieved by using 6-oxoestetrol-6-carboxymethyloximino-bovine serum albumin as the immunogen, highlighting the importance of hapten design in achieving assay specificity. researchgate.net

The development of sensitive and specific immunoassays for small molecules like 15α-hydroxyestradiol is critically dependent on the design of the hapten and the subsequent production of high-affinity antisera. d-nb.info Since 15α-hydroxyestradiol itself is not immunogenic, it must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA), to elicit an immune response. nih.govd-nb.info

The synthesis of haptens for 15α-hydroxyestradiol has involved creating derivatives like 3-(1-carboxypropyl) ethers. nih.gov This modification introduces a linker arm that allows for conjugation to the carrier protein without significantly altering the core structure of the 15α-hydroxyestradiol molecule that the antibody will recognize. nih.govd-nb.info

Once the hapten-protein conjugate is prepared, it is used to immunize animals, typically rabbits, to produce polyclonal antisera. nih.gov The resulting antisera are then purified and characterized for their specificity and affinity. nih.gov For example, antisera raised against 3-(1-carboxypropyl) ether derivatives of 15α-hydroxyestradiol 15-N-acetylglucosaminide conjugated to BSA showed high affinity and specificity, with no significant cross-reactivity with other related estrogens. nih.gov

| Hapten Derivative | Carrier Protein | Resulting Antiserum Specificity | Reference |

| 3-(1-Carboxypropyl) ether of 15α-hydroxyestradiol | Bovine Serum Albumin (BSA) | Satisfactory specificity for enzyme immunoassay | nih.gov |

| 3-(1-Carboxypropyl) ether of 15α-hydroxyestradiol 15-N-acetylglucosaminide | Bovine Serum Albumin (BSA) | High affinity and specificity for the 15α-hydroxyestrogen 15NAG | nih.gov |

| 6-oxoestetrol-6-carboxymethyloximino | Bovine Serum Albumin (BSA) | More specific antisera against 15α-hydroxyestriol (estetrol) | researchgate.net |

Immunoaffinity extraction is a powerful sample purification and concentration technique that utilizes immobilized antibodies to selectively isolate a target analyte from a complex matrix. nih.govnih.gov This method has been successfully employed for the quantification of 15α-hydroxyestrogens in urine. nih.gov

In this technique, specific antibodies against 15α-hydroxyestrogens are immobilized on a solid support, such as a chromatography column. nih.govnih.gov When a sample containing a mixture of compounds is passed through the column, only the 15α-hydroxyestrogens and closely related compounds bind to the antibodies. nih.gov After washing away unbound components, the purified 15α-hydroxyestrogens are eluted from the column. d-nb.info

A method combining immunoaffinity column extraction with HPLC-electrochemical detection has been established for quantifying 15α-hydroxyestrogens in rat urine. nih.gov This method demonstrated good linearity, accuracy, and precision. The detection limits for 15α-hydroxyestradiol using this method were found to be 0.103 ng. nih.govresearchgate.net

| Analyte | Matrix | Detection Limit (ng) | Accuracy (%) | Intra-assay Precision (CV%) | Reference |

| 15α-hydroxyestradiol | Rat Urine | 0.103 | 97-109 | ≤20.6 | nih.govresearchgate.net |

| 15α-hydroxyestrone | Rat Urine | 0.047 | 97-109 | ≤20.6 | nih.govresearchgate.net |

| Estetrol | Rat Urine | 0.425 | 97-109 | ≤20.6 | nih.govresearchgate.net |

Preparation of Haptens and Specific Antisera for Immunoassays

Sample Preparation and Extraction Techniques